molecular formula C4H9NS B018485 Thiolan-3-amine CAS No. 101993-01-5

Thiolan-3-amine

Cat. No.: B018485
CAS No.: 101993-01-5
M. Wt: 103.19 g/mol
InChI Key: GBNRIMMKLMTDLW-UHFFFAOYSA-N
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Description

Thiolan-3-amine (T3A) is a heterocyclic aromatic compound that is a derivative of thiophene and amine. It is an important building block for the synthesis of many other compounds, and is widely used in the development of drugs and other chemicals. T3A has been studied for its potential as a therapeutic agent in various diseases, and its pharmacological properties have been explored in both in vivo and in vitro experiments.

Scientific Research Applications

Anticancer Therapy and Drug Delivery Systems

Thiolan-3-amine, a versatile compound, has gained significant attention in scientific research, particularly in the development of advanced drug delivery systems and anticancer therapies. Thiolated polymers, or thiomers, which can be derived from this compound, are highlighted for their remarkable properties in the field of anticancer treatments. These thiomers are especially beneficial in creating smart drug-delivery systems that efficiently transport various active pharmaceutical ingredients, overcoming major limitations in cancer therapy. This compound's reactivity and unique properties significantly contribute to the success of these formulations, particularly in enhancing the efficacy of treatments like taxanes and siRNA in cancer therapy (Grosso & de-Paz, 2021).

Biopolymer Modification

In the realm of drug delivery systems, this compound plays a pivotal role in the modification of biopolymers, thereby improving their mucoadhesive and mechanical properties. Thiolation, a method involving this compound, is known for its efficiency in modifying biopolymers, rendering them more suitable for drug delivery applications. This process not only enhances the properties of biopolymers but also is easily reproducible, making it a valuable technique in the pharmaceutical industry for customizing drug delivery carriers (Puri et al., 2020).

Preactivated Thiomers in Drug Delivery

This compound's contribution extends to the development of preactivated thiomers, representing a significant advancement in polymeric excipients for drug delivery. These preactivated thiomers showcase increased reactivity and stability against oxidation, offering a promising avenue for various pharmaceutical applications. The enhanced properties of these second-generation thiomers pave the way for innovative strategies in drug delivery, ensuring more efficient and stable therapeutic outcomes (Ijaz & Bernkop‐Schnürch, 2015).

Safety and Hazards

Thiolan-3-amine is classified as a dangerous substance, with hazard statements including H227, H302, H315, H318, and H335 . These codes indicate that the substance is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Thiolan-3-amine, also known as tetrahydro-3-thiophenamine , is a compound that has been found to interact with certain targets in the bodyIt is suggested that it may interact with the g protein–coupled receptor (gpcr) taar1, a member of the trace amine-associated receptor (taar) family . TAAR1 plays a crucial role in the regulation of neurotransmission and is involved in various physiological processes.

Mode of Action

It is suggested that it may exert its effects through allosteric regulation . Allosteric regulation is a process in which a molecule binds to a protein and changes its conformation, thereby altering its activity. This interaction could potentially lead to changes in the function of the target proteins .

Biochemical Pathways

It is suggested that it may interact with several aminergic receptors and non-gpcr targets such as transient receptor potential channels, mitochondrial proteins . These interactions could potentially affect various biochemical pathways and have downstream effects on cellular functions.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.

Properties

IUPAC Name

thiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c5-4-1-2-6-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNRIMMKLMTDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335110
Record name Thiolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101993-01-5
Record name Thiolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-thienylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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